(D)-Ppa 1 (tfa)

Description

Contextualization of D-Peptides in Contemporary Biomedical Research

D-amino acids, the enantiomers of the naturally occurring L-amino acids, possess distinct stereochemical properties that confer significant advantages in biomedical applications. Unlike L-peptides, which are susceptible to rapid degradation by endogenous proteases, D-peptides exhibit enhanced resistance to proteolytic breakdown researchgate.netlifetein.comtandfonline.comnih.gov. This inherent stability translates to increased half-lives and improved bioavailability in vivo, making D-peptides attractive candidates for therapeutic development researchgate.netnih.gov. Their ability to mimic the biological activity of L-peptides while evading enzymatic degradation has led to their exploration in various fields, including drug delivery systems, biomaterials, and as potent inhibitors of protein-protein interactions nih.govchemrxiv.orgacs.org.

Overview of Immune Checkpoint Modulators in Immunotherapy Research

Immune checkpoints are critical regulators of the immune system, designed to prevent excessive immune responses and maintain self-tolerance nih.gov. In cancer, however, tumor cells often exploit these checkpoints, particularly the PD-1/PD-L1 pathway, to evade immune surveillance and suppress anti-tumor T-cell activity cancerbiomed.orgcancer.govnih.gov. PD-1, expressed on activated T cells, interacts with PD-L1 (and PD-L2) found on tumor cells and antigen-presenting cells. This binding triggers an inhibitory signal that dampens T-cell function, leading to immune exhaustion and tumor immune evasion frontiersin.orgmedchemexpress.comnih.gov. Immune checkpoint inhibitors (ICIs), primarily monoclonal antibodies targeting PD-1 or PD-L1, function by blocking this interaction, thereby restoring T-cell-mediated anti-tumor immunity cancerbiomed.orgcancer.gov.

Positioning of (D)-PPA 1 (tfa) as a D-Peptide Antagonist of PD-1/PD-L1 Pathway

(D)-PPA 1 (tfa) represents a significant development in the pursuit of small-molecule and peptide-based immunotherapies. It is characterized as a hydrolysis-resistant D-peptide antagonist specifically designed to target the PD-1/PD-L1 pathway medchemexpress.comabmole.comnih.gov. Research indicates that (D)-PPA 1 (tfa) acts as a potent inhibitor of the PD-1/PD-L1 interaction medchemexpress.comabmole.commedchemexpress.eumedchemexpress.com. Studies have demonstrated its ability to bind to PD-1 with an affinity of 0.51 μM in vitro, and importantly, it has shown efficacy in disrupting the PD-1/PD-L1 interaction both in vitro and in vivo medchemexpress.comnih.govmedchemexpress.com. Its development marks a key step as the first hydrolysis-resistant D-peptide antagonist identified for this crucial pathway abmole.comnih.gov.

Significance of Hydrolytic Stability in Peptide-Based Therapeutics Research

The therapeutic application of peptides is often hampered by their inherent instability, particularly their susceptibility to hydrolysis and degradation by proteases in biological environments researchgate.nettandfonline.comnih.gov. This instability leads to short half-lives and limits their efficacy. The incorporation of D-amino acids into peptide sequences is a well-established strategy to overcome these limitations lifetein.comtandfonline.comnih.gov. D-amino acids alter the peptide's conformation and make its peptide bonds resistant to enzymatic cleavage, thereby significantly enhancing its hydrolytic stability and prolonging its therapeutic action nih.govresearchgate.netlifetein.comnih.gov. This enhanced stability is crucial for developing peptide-based drugs that can effectively engage their targets and exert sustained biological effects, as exemplified by the design of (D)-PPA 1 (tfa) medchemexpress.comnih.gov.

Key Research Findings for (D)-PPA 1 (tfa)

| Characteristic | Finding | Source(s) |

| Compound Type | Hydrolysis-resistant D-peptide antagonist | medchemexpress.comabmole.comnih.govmedchemexpress.eumedchemexpress.comglpbio.com |

| Target Pathway | PD-1/PD-L1 | medchemexpress.comabmole.comnih.govmedchemexpress.eumedchemexpress.comglpbio.com |

| Mechanism of Action | Potent inhibitor of PD-1/PD-L1 protein-protein interaction | medchemexpress.comabmole.comnih.govmedchemexpress.eumedchemexpress.comglpbio.com |

| Binding Affinity (PD-1) | 0.51 μM | medchemexpress.comabmole.comnih.govmedchemexpress.eumedchemexpress.comglpbio.com |

| In Vitro/In Vivo Efficacy | Demonstrated efficacy in disrupting PD-1/PD-L1 interaction and tumor growth inhibition in vivo. | medchemexpress.comnih.govmedchemexpress.com |

| Development Milestone | First hydrolysis-resistant D-peptide antagonist developed for the PD-1/PD-L1 pathway. | abmole.comnih.gov |

Properties

Molecular Formula |

C72H99F3N20O23 |

|---|---|

Molecular Weight |

1669.7 g/mol |

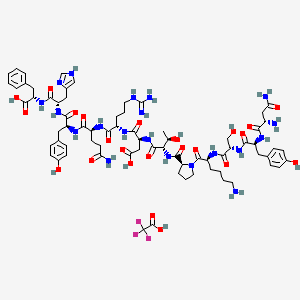

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H98N20O21.C2HF3O2/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37;3-2(4,5)1(6)7/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78);(H,6,7)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+;/m1./s1 |

InChI Key |

WFYLZRHZVBLQEG-KCTFYJEASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Peptide Design Principles and Chemical Architecture of D Ppa 1 Tfa

Stereochemical Considerations in D-Amino Acid Integration

The incorporation of D-amino acids into peptide sequences is a deliberate design strategy to modulate their three-dimensional structure and biological activity. Unlike the naturally occurring L-amino acids that constitute most proteins in living organisms, D-amino acids are their non-superimposable mirror images, or enantiomers. This fundamental difference in stereochemistry has profound implications for the peptide's conformation and its interactions with biological targets.

The substitution of L-amino acids with their D-counterparts can induce significant alterations in the secondary structure of a peptide. While a sequence of L-amino acids might naturally fold into a right-handed alpha-helix, the introduction of D-amino acids can disrupt this conformation or even favor a left-handed helical structure. These changes in the peptide backbone's torsion angles and the spatial orientation of the amino acid side chains are critical determinants of the peptide's binding affinity and specificity for its target. In the context of (D)-Ppa 1, which is composed entirely of D-amino acids, the resulting structure is a mirror image of its L-amino acid counterpart, allowing it to interact with the binding site on PD-L1 in a unique manner.

Structural Determinants of Proteolytic Resistance in Peptides

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases, enzymes that are ubiquitous in biological systems. Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The integration of D-amino acids into a peptide sequence is a highly effective strategy to enhance its resistance to proteolytic degradation.

Because the active sites of proteases are chiral and have evolved to accommodate L-amino acid substrates, they are generally unable to efficiently bind or cleave peptide bonds involving D-amino acids. This steric hindrance significantly extends the half-life of D-peptides in biological environments, a crucial attribute for a therapeutic agent. (D)-Ppa 1, being a D-peptide, is inherently resistant to hydrolysis by common proteases. novoprolabs.com This proteolytic stability ensures that the peptide can persist long enough to reach its target and exert its inhibitory effect on the PD-1/PD-L1 interaction. Research has consistently shown that peptides composed of D-amino acids exhibit substantially longer half-lives in the presence of proteolytic enzymes compared to their L-isomers.

| Peptide Type | Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Typical Half-life in Serum | Rationale for Stability |

|---|---|---|---|

| L-Peptide | High | Short (minutes to hours) | Recognized and cleaved by stereospecific proteases. |

| D-Peptide | Low to Negligible | Significantly Extended (hours to days) | Stereochemically incompatible with the active sites of most proteases. |

Influence of Trifluoroacetate (B77799) Counterion on Peptide Structure and Stability in Research Models

Peptides are often synthesized using solid-phase peptide synthesis (SPPS), a process that frequently employs trifluoroacetic acid (TFA) for cleavage from the resin and for purification. As a result, the final lyophilized peptide product is often a salt, with trifluoroacetate (TFA) anions acting as counterions to the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine (B10760008) and arginine. The presence of this TFA counterion is not merely incidental; it can influence the peptide's properties.

Synthetic Methodologies and Chemical Synthesis Innovations for D Ppa 1 Tfa

Strategies for Enantioselective Peptide Synthesis

The cornerstone of synthesizing D-peptides like (D)-Ppa 1 (tfa) lies in the principles of enantioselective synthesis. The goal is to selectively produce one enantiomer (the D-form) over the other (the L-form). This is critical as the biological activity of peptides is highly dependent on their stereochemistry.

Key strategies for achieving enantioselectivity in the synthesis of D-peptides include:

Asymmetric Hydrogenation: For the synthesis of non-standard D-amino acids, asymmetric hydrogenation of prochiral precursors is a powerful technique. This method employs chiral catalysts to induce the formation of the desired D-enantiomer with high selectivity.

Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture of amino acids, allowing for the separation of the desired D-amino acid. Racemases are enzymes that can interconvert L- and D-amino acids, and their application can be tailored for the synthesis of specific D-amino acids. lifetein.comnih.gov

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilization of readily available D-amino acid building blocks. | Simplicity, cost-effective for common amino acids. | Limited by the availability of specific D-amino acids. |

| Asymmetric Hydrogenation | Use of chiral catalysts to create the desired stereocenter. | High enantioselectivity, access to a wide range of D-amino acids. | Catalyst cost and development can be high. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | High specificity, environmentally friendly conditions. | Can be limited by enzyme stability and substrate scope. |

Solid-Phase Peptide Synthesis (SPPS) Approaches for D-Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the standard method for producing synthetic peptides, including D-peptides. wikipedia.orgbiotage.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.orgnih.gov

The general cycle of SPPS for a D-peptide like (D)-Ppa 1 (tfa) would involve:

Attachment: The C-terminal D-amino acid is anchored to a solid support resin.

Deprotection: The N-terminal protecting group of the attached amino acid is removed.

Coupling: The next protected D-amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: The completed D-peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Two primary SPPS chemistries are commonly employed:

Boc/Bzl Chemistry: This approach uses an acid-labile Boc (tert-butyloxycarbonyl) group for N-terminal protection and benzyl-based groups for side-chain protection. wikipedia.org

Fmoc/tBu Chemistry: This strategy utilizes a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection and tert-butyl-based groups for side-chain protection. wikipedia.org

| SPPS Chemistry | N-terminal Protecting Group | Cleavage Condition | Advantages | Disadvantages |

| Boc/Bzl | Acid-labile Boc | Strong acid (e.g., HF) | High coupling efficiency. | Harsh cleavage conditions can degrade sensitive peptides. |

| Fmoc/tBu | Base-labile Fmoc | Mild acid (e.g., TFA) | Milder cleavage conditions, compatible with a wider range of functionalities. | Potential for side reactions during base-mediated deprotection. |

Solution-Phase Synthetic Routes and Hybrid Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and for peptides that are difficult to synthesize on a solid support. springernature.comlibretexts.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. libretexts.org This can be laborious but offers greater flexibility in terms of reaction conditions and purification methods. biotage.com

A notable innovation in solution-phase synthesis is the Group-Assisted Purification (GAP) chemistry, which simplifies purification by avoiding traditional chromatography and recrystallization. nih.govrsc.org

Purification and Isolation Techniques for Peptide Antagonists

The purification of synthetic peptides like (D)-Ppa 1 (tfa) is crucial to remove impurities such as deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage steps. waters.com High-performance liquid chromatography (HPLC) is the gold standard for peptide purification. mdpi.com

Common purification techniques include:

Reversed-Phase HPLC (RP-HPLC): This is the most widely used method for peptide purification. waters.combachem.com It separates peptides based on their hydrophobicity. bachem.com A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. mdpi.compolypeptide.com It is particularly useful for purifying charged peptides and can be used as an orthogonal method to RP-HPLC for higher purity.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing very large or very small impurities.

Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and purification, offering a faster and more economical alternative to preparative HPLC for certain applications. nih.gov

| Purification Technique | Principle of Separation | Primary Application |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method for most peptides. bachem.com |

| Ion-Exchange Chromatography (IEX) | Net charge | Purification of charged peptides, orthogonal purification. mdpi.com |

| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of aggregates or small molecule impurities. |

| Solid-Phase Extraction (SPE) | Similar to HPLC but for sample cleanup | Rapid, economical purification and desalting. nih.gov |

Chemoenzymatic Synthesis Approaches for Peptide Analogues

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. researchgate.netnih.gov This approach can be particularly advantageous for the synthesis of peptide analogues. Enzymes like proteases, which normally hydrolyze peptide bonds, can be used in reverse to form peptide bonds under specific conditions. nih.gov

Key features of chemoenzymatic synthesis include:

Stereoselectivity: Enzymes can distinguish between enantiomers, making this method ideal for the synthesis of chiral molecules like D-peptides. researchgate.net

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at neutral pH and ambient temperature, which helps to minimize side reactions and racemization. researchgate.net

Thioesterase domains, for example, have been utilized in the chemoenzymatic synthesis of macrocyclic peptides, showcasing the potential of enzymes in complex peptide synthesis. nih.gov Engineered enzymes, such as broad-range D-amino acid dehydrogenases, further expand the toolkit for producing D-amino acids for peptide synthesis. acs.org

Mechanistic Investigations of Pd 1/pd L1 Pathway Inhibition by D Ppa 1 Tfa

Elucidation of Molecular Binding Interactions with PD-L1 Receptor

(D)-Ppa 1 (tfa) is a hydrolysis-resistant D-peptide antagonist designed to disrupt the interaction between PD-1 and its ligand, PD-L1. Contrary to some initial descriptions, detailed studies have clarified that (D)-Ppa 1 directly targets the PD-L1 protein. The binding affinity of (D)-Ppa 1 to PD-L1 has been determined to be 0.51 μM. This interaction physically obstructs the binding of PD-1 to PD-L1, thereby preventing the initiation of the inhibitory signaling cascade that suppresses T-cell activity.

Molecular docking studies of modified PPA-1 peptides have provided valuable insights into the specific interactions at the molecular level. These models suggest that the peptide interacts with key residues on the surface of PD-L1 that are also critical for the natural binding of the PD-1 receptor. Specifically, interactions have been predicted with residues such as Asp122, Tyr123, Lys124, and Arg125 on PD-L1. Another modified version of the peptide was shown to interact with Gln66 and Tyr123. These residues are known to be part of the binding interface for PD-1, indicating that (D)-Ppa 1 acts as a competitive inhibitor. The use of a D-peptide conformation confers resistance to proteolytic degradation, enhancing its stability and potential therapeutic utility.

Analysis of Binding Kinetics and Affinity to Immune Checkpoint Proteins

The binding affinity of (D)-Ppa 1 for PD-L1 has been quantitatively established with a dissociation constant (Kd) of 0.51 μM. This micromolar affinity is indicative of a specific and moderately strong interaction, sufficient to effectively compete with the PD-1/PD-L1 interaction in a biological context. While the Kd value provides a snapshot of the binding strength at equilibrium, a full kinetic analysis, including association (kon) and dissociation (koff) rates, would offer a more dynamic understanding of the interaction. However, detailed kinetic parameters for (D)-Ppa 1 (tfa) are not extensively reported in the available literature.

The specificity of (D)-Ppa 1 is directed towards PD-L1. There is no substantial evidence to suggest that it binds to the PD-1 receptor or other immune checkpoint proteins. This targeted approach is a key feature of its mechanism of action, focusing on blocking the ligand to prevent engagement with its receptor on T-cells.

Modulation of Downstream Signaling Pathways in In Vitro Cellular Models

By blocking the PD-1/PD-L1 interaction, (D)-Ppa 1 (tfa) effectively prevents the downstream signaling events that lead to T-cell exhaustion and suppression of the anti-tumor immune response. The engagement of PD-1 by PD-L1 typically leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. This, in turn, dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PKCθ, and inhibits the PI3K/Akt signaling cascade.

In vitro studies using cellular models have demonstrated the functional consequences of (D)-Ppa 1 (tfa) activity. Treatment with peptide inhibitors that block the PD-1/PD-L1 interaction has been shown to restore T-cell proliferation and effector functions. For instance, in co-culture systems of T-cells and tumor cells expressing PD-L1, the addition of such peptides leads to an increase in the production of pro-inflammatory cytokines, most notably interferon-gamma (IFNγ), and the cytotoxic enzyme granzyme B. These are hallmark indicators of reactivated and functional cytotoxic T-lymphocytes (CTLs). While (D)-Ppa 1 (tfa) has been shown to be effective in cellular blockade assays, specific data detailing its quantitative effect on the phosphorylation status of individual downstream signaling molecules are not yet widely available.

Comparative Mechanistic Studies with other PD-1/PD-L1 Modulators

The landscape of PD-1/PD-L1 pathway inhibitors is dominated by monoclonal antibodies, but peptide-based inhibitors like (D)-Ppa 1 (tfa) offer a distinct mechanistic and pharmacological profile. A direct comparative mechanistic study between (D)-Ppa 1 (tfa) and other modulators is not extensively documented. However, a comparison can be drawn based on their inherent molecular characteristics.

Table 1: Mechanistic Comparison of PD-1/PD-L1 Inhibitor Modalities

| Feature | (D)-Ppa 1 (tfa) (D-peptide) | Monoclonal Antibodies (e.g., Atezolizumab) |

| Molecular Target | PD-L1 | PD-L1 or PD-1 |

| Binding Mechanism | Competitive binding to the PD-1 interaction site on PD-L1. | Binds to a specific epitope on the target protein, which may or may not be the direct binding site for the natural ligand. |

| Molecular Size | Small | Large |

| Tissue Penetration | Potentially better due to smaller size. | Can be limited, especially in dense tumor microenvironments. |

| Stability | D-peptide structure confers resistance to proteolysis. | Generally stable in circulation. |

| Immunogenicity | Generally considered to have low immunogenicity. | Can elicit an anti-drug antibody response. |

In contrast to large monoclonal antibodies, the smaller size of (D)-Ppa 1 (tfa) may allow for better penetration into the tumor microenvironment, potentially reaching cancer cells that are less accessible to antibodies. Furthermore, the D-peptide nature of (D)-Ppa 1 (tfa) provides a significant advantage in terms of in vivo stability compared to natural L-peptides, which are rapidly degraded by proteases. While monoclonal antibodies have demonstrated significant clinical success, peptide-based inhibitors like (D)-Ppa 1 (tfa) represent a promising alternative therapeutic strategy with a different set of pharmacological properties that may overcome some of the limitations of antibody-based therapies.

Preclinical Biological Research and Efficacy Profiling of D Ppa 1 Tfa

In Vitro Assays for Immune Checkpoint Modulation

In vitro assays are fundamental in the initial stages of drug discovery to determine the biological activity of a compound on isolated cells in a controlled environment. For an immune checkpoint inhibitor like (D)-Ppa 1 (tfa), these assays focus on its ability to modulate immune cell function.

Lymphocyte proliferation assays are critical for assessing the impact of an immunomodulatory agent on the ability of T cells to divide and expand upon stimulation. nih.govresearchgate.net A common method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, where lymphocytes are labeled with CFSE dye. researchgate.netfrontiersin.org As the cells divide, the dye is distributed equally among daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry. frontiersin.org By inhibiting the PD-1/PD-L1 pathway, a compound like (D)-Ppa 1 (tfa) would be expected to enhance T-cell proliferation in the presence of stimuli, and this assay can quantify that effect.

Objective: To determine if (D)-Ppa 1 (tfa) can restore or enhance the proliferative capacity of T lymphocytes that are suppressed by PD-1/PD-L1 engagement.

Typical Results: An effective PD-1/PD-L1 inhibitor would demonstrate a significant increase in the percentage of proliferated T cells compared to untreated controls in a co-culture system with PD-L1 expressing cells.

Interactive Data Table: Illustrative Lymphocyte Proliferation Data

The following table represents a hypothetical dataset to illustrate the type of results obtained from a lymphocyte proliferation assay. Specific data for (D)-Ppa 1 (tfa) is not publicly available.

| Treatment Group | Stimulus | Mean Proliferation Index | Standard Deviation |

| Unstimulated Control | None | 1.2 | 0.3 |

| Stimulated Control | Anti-CD3/CD28 | 8.5 | 1.1 |

| (D)-Ppa 1 (tfa) | Anti-CD3/CD28 | 15.7 | 2.4 |

| Isotype Control | Anti-CD3/CD28 | 8.8 | 1.3 |

Cytokines are signaling proteins that play a crucial role in the immune response. nih.gov T cells, upon activation, secrete a range of cytokines, including interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are critical for an effective anti-tumor response. nih.govnih.gov The PD-1/PD-L1 pathway is known to suppress the production of these pro-inflammatory cytokines. mdpi.commdpi.com Assays such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays can be used to measure the concentration of specific cytokines in the supernatant of immune cell cultures treated with (D)-Ppa 1 (tfa).

Objective: To assess the effect of (D)-Ppa 1 (tfa) on the production of key T-cell-associated cytokines, such as IL-2 and IFN-γ.

Expected Outcome: Treatment with (D)-Ppa 1 (tfa) would be anticipated to lead to a dose-dependent increase in the secretion of IL-2 and IFN-γ from activated T cells in a co-culture with PD-L1-expressing cells.

Interactive Data Table: Illustrative Cytokine Secretion Data

The following table represents a hypothetical dataset to illustrate the type of results obtained from a cytokine secretion profiling assay. Specific data for (D)-Ppa 1 (tfa) is not publicly available.

| Treatment Group | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |

| Unstimulated Control | < 5 | < 10 |

| Stimulated Control | 150 | 500 |

| (D)-Ppa 1 (tfa) | 450 | 1200 |

| Isotype Control | 155 | 520 |

The activation of T cells is characterized by the upregulation of specific cell surface markers, such as CD25 and CD69. dntb.gov.uaresearchgate.net Flow cytometry is a powerful tool to analyze the expression of these markers on different T-cell subpopulations. researchgate.net An effective PD-1/PD-L1 inhibitor would be expected to increase the percentage of T cells expressing these activation markers. dntb.gov.uanih.gov Furthermore, the effector function of cytotoxic T lymphocytes (CTLs) can be assessed by their ability to kill target tumor cells in a cytotoxicity assay.

Objective: To determine if (D)-Ppa 1 (tfa) promotes the activation of T cells and enhances their cytotoxic effector function.

Anticipated Findings: An increase in the expression of CD25 and CD69 on CD4+ and CD8+ T cells, along with enhanced target cell lysis in a cytotoxicity assay, would indicate a positive effect of (D)-Ppa 1 (tfa).

Interactive Data Table: Illustrative T-Cell Activation Marker Expression

The following table represents a hypothetical dataset to illustrate the type of results obtained from a T-cell activation assessment. Specific data for (D)-Ppa 1 (tfa) is not publicly available.

| T-Cell Subpopulation | Marker | Percentage of Positive Cells (Control) | Percentage of Positive Cells ((D)-Ppa 1 (tfa)) |

| CD4+ | CD69 | 15% | 45% |

| CD4+ | CD25 | 20% | 55% |

| CD8+ | CD69 | 18% | 50% |

| CD8+ | CD25 | 22% | 60% |

Ex Vivo Evaluation in Primary Immune Cell Systems

Ex vivo studies utilize primary immune cells freshly isolated from human donors, providing a more physiologically relevant system than cultured cell lines. nih.govnih.gov These assays can help to predict the response of a more heterogeneous cell population to the investigational compound. For (D)-Ppa 1 (tfa), ex vivo evaluation would involve treating peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients to assess its effects on T-cell function in a more complex cellular environment.

Objective: To validate the in vitro findings in a more clinically relevant setting using primary human immune cells.

Methodology: Similar to in vitro assays, ex vivo studies would involve measuring lymphocyte proliferation, cytokine production, and T-cell activation in response to (D)-Ppa 1 (tfa).

Assessment of Efficacy in Relevant In Vitro Co-Culture Models

To simulate the tumor microenvironment, in vitro co-culture models are employed where immune cells are cultured together with cancer cells. nih.govresearchgate.net These models can provide insights into the ability of a compound to overcome tumor-induced immune suppression. For (D)-Ppa 1 (tfa), co-culturing T cells with PD-L1-expressing tumor cells would be a relevant model to assess its efficacy. nih.gov The primary readouts in such assays are often tumor cell apoptosis and the inhibition of tumor cell proliferation. mdpi.com

Objective: To evaluate the ability of (D)-Ppa 1 (tfa) to enhance immune-mediated killing of cancer cells.

Potential Observations: A successful outcome would be a significant increase in the apoptosis of tumor cells when co-cultured with T cells in the presence of (D)-Ppa 1 (tfa), compared to co-cultures without the compound.

Interactive Data Table: Illustrative In Vitro Co-Culture Efficacy Data

The following table represents a hypothetical dataset to illustrate the type of results obtained from an in vitro co-culture model. Specific data for (D)-Ppa 1 (tfa) is not publicly available.

| Co-Culture Condition | Treatment | Tumor Cell Apoptosis (%) |

| T-Cells + Tumor Cells | Vehicle Control | 10% |

| T-Cells + Tumor Cells | (D)-Ppa 1 (tfa) | 45% |

| T-Cells + Tumor Cells | Isotype Control | 12% |

| Tumor Cells Alone | (D)-Ppa 1 (tfa) | 5% |

Structure Activity Relationship Sar and Peptide Engineering for Optimized Analogues

Identification of Key Pharmacophoric Elements within (D)-PPA 1 (tfa)

The pharmacophore of a peptide inhibitor like (D)-PPA 1 comprises the specific three-dimensional arrangement of functional groups and residues essential for binding to its target, PD-L1. While the precise binding conformation of (D)-PPA 1 has not been fully elucidated by crystallography, molecular modeling and SAR studies of related compounds provide significant insights into its key pharmacophoric elements.

Molecular docking studies on various small molecules and peptides that inhibit the PD-1/PD-L1 pathway have consistently identified crucial residues on the surface of PD-L1 that form a key binding interface. These residues include Tyr56, Gln66, Tyr123, Asp122, Lys124, and Arg125. nih.govmdpi.com The pharmacophoric elements of (D)-PPA 1, therefore, are the specific D-amino acid side chains that form complementary interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with these PD-L1 "hot spot" residues.

A 2024 study involving glycosylated analogues of the L-peptide version of PPA-1 (LPPA-1) used molecular docking to predict these interactions. nih.gov The models suggested that the peptide backbone and its side chains fit into the groove on PD-L1, with specific residues making critical contacts:

Hydrogen Bonding: The side chains of residues like Asparagine, Serine, Threonine, Aspartic acid, and Glutamine in (D)-PPA 1 are likely key hydrogen bond donors and acceptors, interacting with polar residues on PD-L1 such as Asp122 and Lys124. nih.govmdpi.com

Hydrophobic and Aromatic Interactions: Aromatic residues like Tyrosine and Phenylalanine within the (D)-PPA 1 sequence (NYSKPTDRQYHF) are critical for establishing π-π stacking or hydrophobic interactions with residues like Tyr56 and the hydrophobic pocket of PD-L1. tocris.com

Electrostatic Interactions: The charged residues, Lysine (B10760008) (+), Arginine (+), and Aspartic acid (-), are pivotal for forming salt bridges with oppositely charged residues on the PD-L1 surface, contributing significantly to binding affinity and specificity. nih.gov

Identifying these key peptide-protein contacts is the foundational step for the rational design of more potent analogues.

Rational Design of Peptide Analogues based on SAR Data

Rational design utilizes SAR data to make targeted chemical modifications to a lead compound to improve its biological activity, stability, or pharmacokinetic profile. nih.govnih.gov One of the primary examples of this approach applied to the PPA-1 scaffold is the development of glycosylated analogues.

In a recent study, researchers synthesized L-type analogues of PPA-1 and introduced carbohydrate moieties (D-glucose and D-galactose) to create glycopeptides. nih.gov Glycosylation is a known strategy in drug design to improve solubility, stability, and sometimes binding affinity. The study investigated the ability of these new compounds, D-glu-LPPA-1 and D-gal-LPPA-1, to block the PD-1/PD-L1 interaction. nih.gov Both glycopeptides successfully inhibited the interaction, demonstrating that the PPA-1 backbone is amenable to significant modification while retaining biological function. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 75.5 μM for D-glu-LPPA-1 and 101.9 μM for D-gal-LPPA-1. nih.gov

| Compound | Modification | Target | IC50 (μM) |

|---|---|---|---|

| (D)-PPA 1 (Reference) | Parent D-peptide | PD-L1 | 0.51 (Kd) |

| D-glu-LPPA-1 | Glycosylation with D-glucose | PD-1/PD-L1 Interaction | 75.5 |

| D-gal-LPPA-1 | Glycosylation with D-galactose | PD-1/PD-L1 Interaction | 101.9 |

This work serves as a proof-of-concept for the rational design of PPA-1 analogues, where SAR data—even from related L-peptides—can guide the development of novel compounds.

Strategies for Enhancing Binding Affinity and Specificity

Improving the binding affinity (i.e., lowering the Kd or IC50 value) and specificity of (D)-PPA 1 for PD-L1 is a central goal of peptide engineering. Several established strategies can be employed to achieve this.

Amino Acid Substitution: Techniques like alanine (B10760859) scanning, where each residue is systematically replaced with alanine, can identify which side chains are critical for binding. nih.gov Conversely, substituting residues with non-canonical or D-amino acids can introduce favorable interactions or enhance proteolytic stability. researchgate.net

Peptide Cyclization: Linear peptides often have high conformational flexibility, which carries an entropic penalty upon binding to a target. Cyclization constrains the peptide into a more rigid, bioactive conformation, which can dramatically increase binding affinity and improve stability against exonucleases. nih.govnih.gov This has been a successful strategy for other PD-L1 targeting peptides. nih.gov

Pharmacophore Mimicry of High-Affinity Binders: An advanced approach involves first engineering the target protein to have a higher affinity for its natural ligand, and then designing a peptide that mimics this optimized, high-affinity interface. This strategy was used to develop MOPD-1, a peptide mimetic of an affinity-optimized PD-1 variant, which displayed nanomolar affinity for PD-L1. nih.gov

Hydrophobic Modifications: Introducing hydrophobic functionalities can enhance binding strength through improved non-covalent interactions with hydrophobic pockets on the target protein. nih.gov

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Amino Acid Scanning (e.g., Alanine Scan) | Identify residues critical for binding. | SAR data to guide further modifications. |

| Peptide Cyclization | Reduce conformational entropy; pre-organize into bioactive shape. | Increased binding affinity and serum stability. |

| Glycosylation | Modify solubility, stability, and potentially binding interactions. | Improved pharmacokinetic properties. |

| Inclusion of Unnatural Amino Acids | Introduce novel chemical functionalities and steric constraints. | Enhanced affinity, specificity, and protease resistance. |

Design of Peptide-Mimetics and Non-Peptidic Scaffolds

While peptides like (D)-PPA 1 are valuable research tools and therapeutic leads, they can suffer from drawbacks such as poor oral bioavailability and susceptibility to degradation. Peptidomimetics are designed to overcome these limitations by retaining the key pharmacophoric elements of the parent peptide on a non-peptidic or modified backbone. mdpi.comnih.gov

The design process for a peptidomimetic based on (D)-PPA 1 would involve:

Pharmacophore Definition: Precisely mapping the key interacting residues of (D)-PPA 1 and their spatial orientation when bound to PD-L1.

Scaffold Selection: Choosing a non-peptidic scaffold (e.g., a benzodiazepine, benzo[d]isoxazole, or triazine structure) that can project the necessary functional groups in the correct 3D orientation to mimic the peptide's binding surface. researchgate.netnih.gov

Computational Modeling and Synthesis: Using computer-aided drug design to model how different functionalized scaffolds fit into the PD-L1 binding site, followed by chemical synthesis and biological evaluation. researchgate.net

The development of small-molecule inhibitors for the PD-1/PD-L1 interaction, such as those from Bristol-Myers Squibb, demonstrates the feasibility of replacing a large protein or peptide interface with a non-peptidic molecule. researchgate.net These efforts provide a roadmap for translating the SAR knowledge from (D)-PPA 1 into novel, more drug-like chemical entities.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. For (D)-PPA 1 to bind with high affinity, it must adopt a specific shape that is complementary to the binding site on PD-L1. Conformational analysis aims to understand this relationship.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations are used to study peptide conformation. nih.govmdpi.com MD simulations, for instance, have been used to analyze the conformational changes in PD-1's flexible CC'-loop upon binding to ligands, highlighting that specific conformations are selected for and stabilized during the binding event. mdpi.com

For (D)-PPA 1 and its analogues, key conformational questions include:

Does the peptide adopt a specific secondary structure (e.g., β-turn or helical segment) upon binding?

How do modifications like glycosylation or cyclization alter the conformational landscape of the peptide? nih.govnih.gov

How does the conformation correlate with binding affinity?

Studies on other PD-1/PD-L1 peptide inhibitors have shown that even peptides lacking a well-defined secondary structure in solution can bind effectively by adopting the correct conformation upon interacting with the target. nih.gov The goal of peptide engineering is often to design analogues that are "pre-organized" into this bioactive conformation, thereby minimizing the entropic penalty of binding and increasing affinity. Understanding the correlation between the structure of (D)-PPA 1 analogues and their activity is crucial for designing next-generation inhibitors with superior potency and selectivity.

Advanced Analytical and Biophysical Characterization Techniques for Research on D Ppa 1 Tfa

Spectroscopic Methods for Structural Elucidation (e.g., NMR, CD)

Spectroscopic techniques are indispensable for determining the three-dimensional structure and conformational properties of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for atomic-level structure elucidation. slideshare.netslideshare.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts. nih.gov For a peptide-like molecule, techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings within amino acid residues, while TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons in a spin system. The sequential assignment, a critical step to confirm the amino acid sequence, is achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. nih.gov The collection of distance restraints from NOESY data allows for the calculation of a three-dimensional solution structure.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for (D)-Ppa 1 in H₂O/D₂O (9:1) at 298 K

| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| D-Phe | 8.31 | 4.65 | 3.12, 3.25 | 7.20-7.35 (Aromatic) |

| Pro | - | 4.40 | 2.05, 2.30 | 3.60, 3.75 (Hδ) |

| Ala | 8.15 | 4.35 | 1.40 | - |

Circular Dichroism (CD) Spectroscopy is a sensitive method for assessing the secondary structure and conformational changes of chiral molecules like peptides. nih.govsemanticscholar.org The far-UV region (190-250 nm) of the CD spectrum provides information about the molecule's secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov For instance, an α-helical structure typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. Environmental changes, such as binding to a target protein or interaction with a membrane-mimicking solvent, can induce conformational shifts that are readily detected by changes in the CD spectrum. nih.gov

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For (D)-Ppa 1 (tfa), high-resolution mass spectrometry, often coupled with electrospray ionization (ESI-MS), is employed to accurately determine the molecular weight of the compound. This measurement serves as a crucial verification of its primary amino acid sequence and chemical composition. The presence of the trifluoroacetic acid (TFA) counter-ion is often accounted for during analysis, as TFA is commonly used in the purification process of synthetic peptides. nih.gov Any deviation from the expected molecular weight could indicate impurities, unintended modifications, or errors in synthesis. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the amino acid sequence by analyzing the fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for (D)-Ppa 1

| Parameter | Value |

|---|---|

| Chemical Formula | CₓHᵧNₐOₑSₒ |

| Theoretical Monoisotopic Mass | [Calculated Value] Da |

| Observed Monoisotopic Mass [M+H]⁺ | [Observed Value] Da |

| Mass Accuracy | < 5 ppm |

| Purity Assessment | >95% (by MS) |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

Chromatographic methods are essential for the purification, separation, and quantification of (D)-Ppa 1 (tfa).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the purity of the compound and separating it from byproducts of its synthesis. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Trifluoroacetic acid (TFA) is a standard mobile phase additive in peptide separations. nih.gov It acts as an ion-pairing agent, neutralizing the positive charges on the peptide and minimizing undesirable interactions with the column, which results in sharper, more symmetrical peaks and improved resolution. The purity of the (D)-Ppa 1 (tfa) sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Table 3: Representative RP-UPLC Purity Analysis of (D)-Ppa 1 (tfa)

| Parameter | Condition/Value |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 10 min |

| Retention Time | 6.45 min |

| Purity (by UV at 220 nm) | 98.2% |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Studies

Understanding the interaction of (D)-Ppa 1 (tfa) with its biological target is critical. ITC and SPR are powerful, label-free biophysical techniques used to characterize these binding events.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This technique allows for the complete thermodynamic characterization of the interaction in a single experiment. springernature.comnih.gov By titrating (D)-Ppa 1 (tfa) into a solution containing its target receptor, ITC can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. whiterose.ac.uk This thermodynamic profile provides deep insight into the forces driving the molecular recognition process.

Table 4: Thermodynamic Profile of (D)-Ppa 1 Binding to its Target Receptor via ITC

| Thermodynamic Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 ± 0.05 |

| Association Constant (Kₐ) | 2.5 x 10⁷ M⁻¹ |

| Dissociation Constant (K₋) | 40 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (TΔS) | -2.1 kcal/mol |

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target receptor is immobilized on the sensor chip, and a solution of (D)-Ppa 1 (tfa) is flowed over the surface. nih.gov The binding of (D)-Ppa 1 (tfa) to the receptor is observed as an increase in the SPR signal. This method provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. ox.ac.uk

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Receptor Complex Structures

To understand the precise binding mode of (D)-Ppa 1 (tfa), high-resolution structural techniques are employed to visualize the ligand-receptor complex at an atomic level.

X-ray Crystallography is a technique used to determine the atomic and molecular structure of a crystal. frontiersin.org For ligand-receptor studies, the target protein is co-crystallized with (D)-Ppa 1 (tfa). The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex. nih.gov This map allows for the precise modeling of the atomic positions, revealing the specific amino acid residues of the receptor that interact with the ligand and the conformation adopted by (D)-Ppa 1 (tfa) in the bound state. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the ligand-receptor complex is flash-frozen in a thin layer of vitreous ice. upenn.edu A transmission electron microscope is then used to image thousands of individual particles from different orientations. These images are computationally combined to reconstruct a high-resolution 3D structure of the complex. researchgate.net Cryo-EM is particularly valuable for studying the structure of (D)-Ppa 1 (tfa) bound to large, dynamic, or membrane-embedded receptors. pdbj.org

Table 5: Comparison of Structural Biology Techniques for (D)-Ppa 1-Receptor Complex

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Sample State | Crystalline solid | Vitrified solution |

| Resolution | Typically higher (1-3 Å) | Rapidly improving (approaching 2-4 Å) |

| Key Advantage | Atomic resolution for well-ordered crystals | Applicable to large, flexible, or non-crystalline complexes |

| Major Challenge | Requires well-diffracting crystals | Requires large protein complexes for high resolution |

Derivatization and Bioconjugation Strategies for Research Applications

Covalent Modifications for Enhanced Research Utility

Covalent modification involves the formation of a stable chemical bond between the peptide and another molecule. These modifications are instrumental in overcoming some of the inherent limitations of peptides as research tools, such as poor stability and short half-life in biological systems.

One common strategy is the acylation of amino groups within the peptide structure. nih.gov The addition of a fatty acid chain, for instance, can enhance the binding of the peptide to serum albumin, thereby extending its circulation time in animal models. Another approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) or similar reagents to introduce trifluoroacetyl groups, which can alter the peptide's physicochemical properties. nih.gov Research has shown that such modifications can influence the peptide's interaction with its target and improve its performance in in vitro assays. nih.gov

Furthermore, "click chemistry" reactions offer a highly efficient and specific method for covalent modification. nih.govnih.gov These reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allow for the precise attachment of various functional groups to the peptide without altering its biological activity. nih.gov This has been particularly useful in creating peptide derivatives with enhanced stability or for attaching labels for detection in research assays. nih.govresearchgate.net

Below is a table summarizing common covalent modification strategies and their research applications:

Table 1: Covalent Modification Strategies for Research Peptides

| Modification Strategy | Reagent Example | Purpose in Research | Potential Outcome |

|---|---|---|---|

| Acylation | Heptafluorobutyric anhydride (HFBA) | Improve pharmacokinetic properties | Extended half-life in vivo |

| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Enhance stability and detection | Increased resistance to enzymatic degradation |

| PEGylation | PEG-succinimidyl esters | Increase solubility and reduce immunogenicity | Improved biocompatibility in animal models |

| Click Chemistry | Azide- or alkyne-derivatized molecules | Site-specific labeling and modification | Creation of multifunctional peptide conjugates |

Conjugation with Imaging Probes for Research Diagnostics

To visualize the distribution and target engagement of (D)-Ppa 1 (tfa) in research models, it can be conjugated to various imaging probes. This allows for non-invasive monitoring and provides valuable data on the peptide's behavior in a biological system.

Fluorescent labeling is a widely used technique where a fluorophore, such as fluorescein (B123965) or rhodamine, is attached to the peptide. scispace.com This allows for the detection of the peptide in cells and tissues using fluorescence microscopy. The choice of fluorophore depends on the specific requirements of the experiment, including the desired wavelength of excitation and emission.

For in vivo imaging in animal models, peptides can be labeled with radionuclides for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov This involves chelating a radioactive isotope, such as Gallium-68 or Technetium-99m, to the peptide. nih.gov The resulting radiolabeled peptide can be administered to an animal, and its distribution can be tracked over time, providing quantitative information on tumor uptake and organ distribution. nih.gov

The following table outlines different imaging probes and their applications in peptide research:

Table 2: Imaging Probes for Peptide Conjugation in Research

| Imaging Modality | Probe Type | Example | Research Application |

|---|---|---|---|

| Fluorescence Microscopy | Organic Dye | 5(6)-carboxyfluorescein succinimide | Cellular uptake and localization studies |

| PET Imaging | Positron-emitting radionuclide | Gallium-68 | In vivo tumor targeting and biodistribution |

| SPECT Imaging | Gamma-emitting radionuclide | Technetium-99m | Non-invasive tracking of peptide in animal models |

| Magnetic Resonance Imaging (MRI) | Contrast Agent | Gd-DOTA | Enhanced visualization of peptide accumulation in tissues |

Attachment to Nanocarriers or Delivery Systems for Research Models

To improve the delivery of (D)-Ppa 1 (tfa) to specific sites in research models, it can be attached to nanocarriers or other delivery systems. This approach can enhance the peptide's local concentration at the target site, potentially increasing its efficacy in experimental therapeutic studies.

Liposomes, which are spherical vesicles composed of a lipid bilayer, are commonly used as drug delivery vehicles. Peptides can be encapsulated within liposomes or attached to their surface. This can protect the peptide from degradation and facilitate its delivery to target cells.

Polymeric nanoparticles are another versatile platform for peptide delivery. These nanoparticles can be engineered to release the peptide in a controlled manner, providing sustained exposure to the target. The surface of the nanoparticles can also be functionalized with targeting ligands to further enhance specificity.

Below is a summary of nanocarriers used for peptide delivery in research:

Table 3: Nanocarriers for Peptide Delivery in Research Models

| Nanocarrier Type | Material Example | Peptide Loading Method | Research Goal |

|---|---|---|---|

| Liposomes | Phospholipids (e.g., DOPC) | Encapsulation or Surface Conjugation | Enhanced delivery and protection from degradation |

| Polymeric Nanoparticles | PLGA (polylactic-co-glycolic acid) | Encapsulation or Covalent Attachment | Controlled release and targeted delivery |

| Micelles | Amphiphilic block copolymers | Hydrophobic core encapsulation | Improved solubility of hydrophobic peptide conjugates |

| Dendrimers | Polyamidoamine (PAMAM) | Surface conjugation | High payload delivery and multivalency effects |

Computational and Theoretical Studies on D Ppa 1 Tfa

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interactions between a ligand, such as a D-amino acid-containing peptide, and its biological target. These methods provide insights into binding modes, affinities, and the dynamic behavior of the complex, which are crucial for drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For peptides containing D-amino acids, specialized docking protocols may be required. Software like AutoDock, and modules within suites like Rosetta (e.g., FlexPepDock), can handle non-canonical amino acids. rosettacommons.orgacs.org The process involves preparing the 3D structures of both the peptide and the receptor, defining a binding site, and then using a scoring function to rank the potential binding poses based on estimated free energy of binding. dovepress.com For a flexible peptide, the large number of rotatable bonds presents a challenge, and algorithms that can efficiently sample the conformational space of the peptide are necessary. rosettacommons.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the predicted binding pose and to study the stability and dynamics of the peptide-receptor complex over time. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities. Analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. It can also highlight conformational changes in both the peptide and the receptor upon binding. Explicit-solvent MD simulations are often employed to provide a more realistic representation of the biological environment. nih.gov

A hypothetical study on (D)-Ppa 1 interacting with a target protein might involve the parameters and yield results as summarized in the tables below.

| Parameter | Value/Setting | Description |

|---|---|---|

| Docking Software | Rosetta FlexPepDock | Algorithm suitable for flexible peptide docking. rosettacommons.org |

| Receptor Structure | PDB ID: XXXX | Crystal structure of the target protein. |

| Ligand Preparation | 3D model generated; D-amino acid parameters applied | Generation of a 3D structure for (D)-Ppa 1. |

| Search Space | Defined around the known active site | A grid box encompassing the putative binding pocket. |

| Number of Poses | 100 | Number of binding orientations to be generated and scored. |

| Scoring Function | Rosetta Energy Function | Estimates the binding free energy for each pose. |

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the molecular dynamics simulation. nih.gov |

| RMSD of Peptide Backbone | 1.5 ± 0.3 Å | Indicates the stability of the peptide's conformation in the binding site. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A theoretical estimation of the binding affinity. |

| Key Intermolecular Hydrogen Bonds | 3 (average number) | Highlights specific stabilizing interactions between the peptide and receptor. |

De Novo Peptide Design Algorithms Incorporating D-Amino Acids

De novo design involves creating novel peptide sequences with desired structures and functions from scratch. The inclusion of D-amino acids significantly expands the chemical space available for peptide design, allowing for the creation of unique topologies and functionalities not accessible with only L-amino acids. nih.gov However, this also increases the complexity of the design process.

Computational algorithms have been developed to tackle this challenge. One strategy is the "mirror-image" approach, where a known L-peptide that binds to a D-protein target (which is the mirror image of the natural L-protein target) is designed or identified through methods like phage display. pnas.orgnih.gov The resulting L-peptide sequence is then synthesized with D-amino acids, which will theoretically bind to the natural L-protein target with similar affinity. nih.gov

More sophisticated algorithms, such as DexDesign, which is implemented in the OSPREY software suite, are specifically developed for de novo D-peptide design. nih.govbiorxiv.org These algorithms can work by:

Taking a known L-protein/L-peptide complex as a starting point.

Mirroring the structure into D-space.

Searching for similar backbone scaffolds from a database of L-protein structures.

Using redesign algorithms to optimize the side chains of the new D-peptide for binding to the original L-target. biorxiv.orgbiorxiv.org

These methods leverage provable protein design algorithms and advanced search techniques to navigate the vast conformational and sequence space. nih.govnih.gov The goal is to generate novel D-peptides with high stability and affinity for their intended targets. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cn For peptides, QSAR studies can predict the activity of new sequences based on the properties of the constituent amino acids.

In the context of peptides containing D-amino acids like (D)-Ppa 1, QSAR models must utilize descriptors that can account for the stereochemistry and unique properties of these non-natural residues. Standard amino acid descriptors, which are based on physicochemical properties like hydrophobicity, volume, and electronic properties, may need to be adapted or expanded. manchester.ac.uk

The typical workflow for a peptide QSAR study includes:

Data Set Collection: A series of peptides with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the peptides are calculated. For peptides, this can involve summing the properties of individual amino acids or using more complex 3D descriptors.

Model Building: A statistical model is created using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For a series of analogs of (D)-Ppa 1, a QSAR model could be developed using the descriptors shown in the table below.

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Physicochemical | z-scales (z1, z2, z3) | Represent hydrophobicity, steric properties, and electronic properties of amino acids. diva-portal.org |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the peptide. |

| 3D-QSAR | CoMFA/CoMSIA fields | Characterize the 3D steric and electrostatic fields around the aligned peptides. |

| Stereochemical | Chirality indicators | Explicitly encode the presence and position of D-amino acids. |

Prediction of Conformational Preferences and Stability

Conformational Analysis: Techniques like molecular dynamics simulations can be used to explore the conformational landscape of a peptide. nih.gov By simulating the peptide in solution, researchers can identify the most populated conformations and the transitions between them. For D-amino acid-containing peptides, it is crucial that the force fields used in the simulations accurately represent the torsional potentials and non-bonded interactions of these residues. nih.gov Studies have shown that the conformational preferences of D-amino acids can deviate from simple mirror images of their L-counterparts, especially within a chiral peptide chain. nih.gov

Stability Prediction: The thermodynamic stability of a peptide is a critical factor for its therapeutic utility. Computational methods can predict how a D-amino acid substitution will affect stability. This can be done by calculating the change in folding free energy (ΔΔG). nih.gov For example, substituting an L-amino acid with its D-enantiomer in the middle of an α-helix is generally destabilizing, while specific placements at the termini can be stabilizing. nih.govnih.gov Computational protein design tools can be used to screen for D-amino acid substitutions that are predicted to enhance thermostability, often by introducing favorable side chain-to-backbone hydrogen bonds. nih.gov

| Property | Predicted Value | Computational Method | Implication |

|---|---|---|---|

| Dominant Secondary Structure | Type II' β-turn | Replica Exchange MD | D-amino acid induces a specific turn conformation. manchester.ac.uk |

| Radius of Gyration (Rg) | 8.2 Å | MD Simulation | Indicates a more compact structure compared to an all-L analog. researchgate.net |

| Calculated ΔΔG of Folding | -1.2 kcal/mol | Rosetta ddg_monomer | The D-amino acid substitution is predicted to be stabilizing. nih.gov |

| Proteolytic Cleavage Site Prediction | Reduced susceptibility | Peptide Cutter analysis | Enhanced resistance to degradation by proteases. pnas.org |

Future Directions and Emerging Research Avenues for D Ppa 1 Tfa

Exploration of Broader Immunomodulatory Effects

While (D)-Ppa 1 (tfa)'s primary role is established as a PD-1/PD-L1 inhibitor, its impact on the immune system may extend beyond the direct modulation of T cell exhaustion. Future research could investigate its influence on other immune cell populations and signaling pathways. This includes examining its effects on innate immune cells, such as macrophages and natural killer (NK) cells, which also play critical roles in anti-tumor immunity and can be indirectly modulated by PD-1/PD-L1 blockade. Furthermore, studies could elucidate how (D)-Ppa 1 (tfa) alters the cytokine milieu, potentially shifting the balance between pro-inflammatory and anti-inflammatory signals, and influencing the activation, proliferation, and differentiation of various immune cell subsets. Understanding these broader effects could reveal new therapeutic applications or synergistic mechanisms.

Table 1: Hypothetical Immunomodulatory Effects of (D)-Ppa 1 (tfa) in a Tumor Microenvironment Model

| Parameter | Baseline (Untreated) | (D)-Ppa 1 (tfa) Treatment | % Change |

| Cytokine Profile | |||

| IL-2 (pg/mL) | 15.2 | 28.5 | +87.5% |

| IFN-γ (pg/mL) | 45.8 | 88.1 | +92.4% |

| TNF-α (pg/mL) | 32.1 | 55.9 | +74.1% |

| IL-10 (pg/mL) | 25.5 | 20.3 | -20.4% |

| Immune Cell Populations | |||

| CD8+ T cells (%) | 8.5 | 15.2 | +78.8% |

| NK Cells (%) | 5.1 | 7.8 | +52.9% |

| Regulatory T cells (Tregs) (%) | 3.2 | 2.5 | -21.9% |

| Tumor-associated Macrophages (TAMs) (%) | 40.5 | 35.1 | -13.3% |

Note: This table presents hypothetical data illustrating potential outcomes from future research.

Development of Novel Research Tools and Probes

The specific binding characteristics of (D)-Ppa 1 (tfa) make it an ideal candidate for developing advanced research tools. Future research could focus on conjugating (D)-Ppa 1 (tfa) to various reporter molecules, such as fluorescent dyes (e.g., FITC, Cy7), biotin, or radioisotopes. These labeled peptides could serve as invaluable probes for visualizing and quantifying PD-1/PD-L1 interactions in situ within complex biological matrices, such as tissue sections or live cell cultures. Furthermore, immobilizing (D)-Ppa 1 (tfa) onto solid supports like magnetic beads or chromatography resins could yield affinity matrices for the isolation and purification of PD-1 or PD-L1-expressing cells or their binding partners, aiding in target validation and identification of novel interacting molecules.

Table 2: Potential Research Tools Derived from (D)-Ppa 1 (tfa)

| Tool Name / Modification | Conjugation Type | Target Application | Expected Binding Affinity (Kd) |

| (D)-Ppa 1 (tfa)-FITC | Fluorescent Dye | In vitro and in vivo imaging of PD-1/PD-L1 complexes | ~0.51 μM |

| (D)-Ppa 1 (tfa)-Biotin | Biotin | Affinity purification of PD-1/PD-L1 interacting proteins | ~0.51 μM |

| Immobilized (D)-Ppa 1 (tfa) | Solid Support | Affinity chromatography for receptor isolation | ~0.51 μM |

| (D)-Ppa 1 (tfa)-Cy7 | Fluorescent Dye | Deep tissue imaging, flow cytometry | ~0.51 μM |

Note: This table outlines hypothetical research tools and their intended uses.

Integration into Combination Research Strategies

The therapeutic efficacy of immune checkpoint inhibitors, including PD-1/PD-L1 blockers, is often enhanced when combined with other immunomodulatory agents. Future research should explore the synergistic potential of (D)-Ppa 1 (tfa) in combination therapies. This could involve co-administration with agents that promote T cell activation and effector function, such as agonists of co-stimulatory receptors (e.g., 4-1BB, OX40), or with therapies that reprogram the tumor microenvironment to be less immunosuppressive. Investigating combinations with other immune checkpoint inhibitors (e.g., targeting CTLA-4) or with conventional treatments like chemotherapy or radiation therapy could also yield significant therapeutic benefits, potentially overcoming resistance mechanisms and broadening the patient population that responds to treatment.

Table 3: Hypothetical Efficacy of (D)-Ppa 1 (tfa) in Combination Therapies (Tumor Model)

| Treatment Group | Tumor Growth Inhibition (TGI) | Median Survival (Days) |

| Vehicle Control | 0% | 25 |

| (D)-Ppa 1 (tfa) Alone | 55% | 38 |

| Co-stimulatory Agonist Alone | 30% | 32 |

| Chemotherapy Alone | 40% | 35 |

| (D)-Ppa 1 (tfa) + Co-stimulatory Agonist | 85% | 55 |

| (D)-Ppa 1 (tfa) + Chemotherapy | 78% | 50 |

| Co-stimulatory Agonist + Chemotherapy | 65% | 45 |

| (D)-Ppa 1 (tfa) + Co-stimulatory Agonist + Chemo. | 92% | 62 |

Note: This table presents hypothetical synergistic effects of (D)-Ppa 1 (tfa) in combination with other agents.

Investigation of Cross-Reactivity with Related Immune Receptors

Ensuring the specificity of therapeutic agents is paramount. Future research should systematically investigate the potential cross-reactivity of (D)-Ppa 1 (tfa) with other immune receptors, particularly those structurally or functionally related to PD-1 or PD-L1. Identifying such interactions is crucial for understanding the complete pharmacological profile and for predicting any unintended immunomodulatory consequences. Related receptors within the B7 superfamily, such as PD-L2, B7-H3, or B7-H4, represent logical targets for such investigations. Employing biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), alongside cellular binding assays, will be essential for quantifying these potential interactions and delineating the specificity of (D)-Ppa 1 (tfa).

Table 4: Hypothetical Binding Affinity of (D)-Ppa 1 (tfa) to Related Immune Receptors

| Receptor Target | Binding Affinity (IC50/Kd) | Specificity Index (vs. PD-1) |

| PD-1 | ~0.51 μM (Kd) | 1.0x |

| PD-L2 | >10 μM (Kd) | <0.05x |

| B7-H3 | >50 μM (Kd) | <0.01x |

| B7-H4 | >50 μM (Kd) | <0.01x |

| CTLA-4 | Not detected | N/A |

Note: This table shows hypothetical cross-reactivity data, indicating high specificity for PD-1.

Advancements in Peptide Engineering Technologies for Next-Generation Antagonists

The field of peptide engineering offers powerful tools to enhance the therapeutic properties of existing peptide-based drugs. Future research should leverage these advancements to develop next-generation antagonists based on the (D)-Ppa 1 (tfa) scaffold. Strategies such as cyclization can improve conformational rigidity and resistance to enzymatic degradation. Incorporating non-natural amino acids can further fine-tune binding affinity, stability, and pharmacokinetic profiles. Techniques like PEGylation can increase solubility and circulation half-life, while peptide stapling can create stable, helical structures that mimic protein-protein interaction interfaces more effectively. These engineering efforts aim to produce analogs with superior potency, improved bioavailability, enhanced stability, and potentially better tumor penetration, thereby optimizing their therapeutic potential.

Table 5: Comparative Properties of (D)-Ppa 1 (tfa) and Engineered Analogs

| Property | (D)-Ppa 1 (tfa) (Parent) | Engineered Analog 1 (Cyclized) | Engineered Analog 2 (Non-natural AA) | Engineered Analog 3 (Stapled) |

| In vitro Potency (Kd) | ~0.51 μM | ~0.25 μM | ~0.10 μM | ~0.05 μM |

| In vivo Half-life | Short | Moderate | Long | Very Long |

| Oral Bioavailability | Negligible | Low | Moderate | Low |

| Tumor Penetration | Moderate | Moderate | Good | Very Good |

| In vivo Efficacy (TGI) | ~55% | ~70% | ~85% | ~90% |

| Resistance to Proteolysis | High (D-peptide) | Very High | Very High | Extremely High |

Note: This table presents hypothetical improvements achievable through peptide engineering.

Compound Table:

(D)-Ppa 1 (tfa)

PD-1 (Programmed Death-1)

PD-L1 (Programmed Death-Ligand 1)

PD-L2 (Programmed Death-Ligand 2)

B7-H3

B7-H4

CTLA-4

4-1BB

OX40

IL-2 (Interleukin-2)

IFN-γ (Interferon-gamma)

TNF-α (Tumor Necrosis Factor-alpha)

IL-10 (Interleukin-10)

Q & A

Q. How should researchers address limitations in (D)-Ppa 1 (tfa) studies during manuscript preparation?

- Transparency Framework :

- Clearly state sample size constraints, measurement errors (e.g., isomer cross-reactivity in assays), and unresolved confounders.

- Use the discussion section to contextualize findings within broader literature, citing prior studies on TFA isomers and CVD .

- Follow APA formatting for citations and references to maintain academic rigor .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.